![molecular formula C14H9NO4S B5295911 2-BENZOYLBENZO[D]ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE](/img/structure/B5295911.png)
2-BENZOYLBENZO[D]ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE
Overview
Description
2-BENZOYLBENZO[D]ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE is a heterocyclic compound that belongs to the benzisothiazole family This compound is characterized by a benzene ring fused to an isothiazole ring, which contains both nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing benzisothiazol-3(2H)-ones involves a copper-catalyzed reaction of 2-halobenzamides with carbon disulfide. This reaction proceeds through a consecutive process involving the formation of S–C and S–N bonds . The yields for this method range from 30% to 89%, depending on the specific conditions and substrates used.
Industrial Production Methods
Industrial production methods for 2-BENZOYLBENZO[D]ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE typically involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-BENZOYLBENZO[D]ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
2-BENZOYLBENZO[D]ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-BENZOYLBENZO[D]ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can further influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler analog without the benzoyl group and 1,1-dioxide functionality.
Benzoxazole: Similar structure but with an oxygen atom instead of sulfur.
Thiazole: Lacks the fused benzene ring present in benzisothiazoles.
Uniqueness
The presence of both the benzoyl group and the 1,1-dioxide functionality distinguishes it from other benzisothiazole derivatives .
Properties
IUPAC Name |
2-benzoyl-1,1-dioxo-1,2-benzothiazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4S/c16-13(10-6-2-1-3-7-10)15-14(17)11-8-4-5-9-12(11)20(15,18)19/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMESWYTZUADOFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C3=CC=CC=C3S2(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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